Naringin dihydrochalcone

Sweetener potency Sucrose equivalence Taste modulation

Naringin dihydrochalcone (NDC, CAS 18916-17-1) is a semisynthetic dihydrochalcone sweetener delivering ~300× sucrose potency—optimal for delicately flavored dairy, low-intensity teas, and confectionery where NHDC's higher potency (~1000×) would oversweeten. Critically distinct from NHDC: NDC does not mask citrus bitterness, making it the preferred choice for neutral-flavored products requiring pure sweetness. Patented 90/10–50/50 NDC/NHDC blends specifically claim flavor improvement in powdered milk. Procure high-purity NDC for formulation flexibility.

Molecular Formula C27H34O14
Molecular Weight 582.5 g/mol
CAS No. 18916-17-1
Cat. No. B1676963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin dihydrochalcone
CAS18916-17-1
Synonyms4',5,7-trihydroxyflavanone 7-rhamnoglucoside
aurantiin
Cyclorel
naringenin-7-hesperidoside
naringin
naringin dihydrochalcone
naringin sodium
Molecular FormulaC27H34O14
Molecular Weight582.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl
InChIInChI=1S/C27H34O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyCWBZAESOUBENAP-QVNVHUMTSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naringin Dihydrochalcone (CAS 18916-17-1) Sweetener Procurement: Core Technical Profile for Scientific and Industrial Users


Naringin dihydrochalcone (NDC, naringin DC) is a semisynthetic dihydrochalcone glycoside sweetener derived via hydrogenation of naringin, a naturally bitter flavanone glycoside abundant in citrus peel [1]. This structural transformation converts naringin into a high-intensity sweetener reported to be approximately 300 times sweeter than sucrose at threshold concentrations, though commercial sources frequently cite ranges up to 500–800× depending on concentration and medium [2]. NDC belongs to the dihydrochalcone class of sweeteners and is most frequently evaluated alongside neohesperidin dihydrochalcone (NHDC), its structurally analogous counterpart that differs by a single methoxy group on the B-ring [3].

Naringin Dihydrochalcone Procurement: Why Neohesperidin Dihydrochalcone and Other Analogs Are Not Drop-In Replacements


Generic substitution among dihydrochalcone sweeteners is technically invalid due to quantifiable divergence across three procurement-critical parameters: sweetness potency, bitterness masking efficacy, and redox-based antioxidant capacity. NDC and its closest analog NHDC exhibit a ~3.3× difference in sweetness multiplier relative to sucrose, rendering direct molar replacement without reformulation impossible [1]. Critically, NDC fails to suppress naringin bitterness at suprathreshold concentrations, whereas NHDC and hesperetin dihydrochalcone glucoside (HDG) demonstrate measurable bitterness suppression—a functional distinction with direct formulation consequences [2]. Additionally, NDC consistently demonstrates lower antioxidant activity than NHDC across four independent redox-based assays due to the absence of the ortho-methoxy group that enhances electron transfer potential in NHDC [3]. These three dimensions collectively preclude unverified substitution.

Naringin Dihydrochalcone (CAS 18916-17-1) Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Sweetness Potency: NDC vs. NHDC — A Quantified 3.3× Differential

NDC exhibits a sweetness potency of approximately 300× sucrose, whereas NHDC—its closest structural analog differing only by an ortho-methoxy group—is reported at approximately 1000× sucrose [1]. This 3.3× differential has been consistently documented across multiple authoritative sources and represents a primary functional divergence between the two compounds [2]. The difference originates from the methoxylation pattern on the B-ring, which alters hydrogen-bonding interactions with the human sweet taste receptor TAS1R2/TAS1R3 [1].

Sweetener potency Sucrose equivalence Taste modulation

Bitterness Suppression Failure: NDC vs. NHDC and HDG in Sensory Panel Evaluation

In a controlled sensory panel study using experienced judges, NDC (ND) failed to suppress naringin bitterness at suprathreshold concentrations, whereas NHDC and hesperetin dihydrochalcone glucoside (HDG) demonstrated measurable suppression [1]. At 5% sucrose equivalence, naringin bitterness thresholds were increased by 145% with NHDC and 180% with HDG, while NDC produced no significant threshold elevation relative to the bitter baseline [2]. Subthreshold mixtures of NDC with naringin also showed neither additive nor synergistic interactions for bitterness perception [1].

Bitterness masking Flavor modification Sensory evaluation

Comparative Antioxidant Capacity: NDC Consistently Inferior to NHDC Across Four Redox Assays

In a comprehensive structure-activity relationship study comparing five dihydrochalcones, NDC exhibited consistently lower antioxidant capacity than NHDC across four independent redox-based assays: FRAP, DPPH•-scavenging, ABTS•+-scavenging, and superoxide radical (•O2−)-scavenging [1]. The relationship neohesperidin dihydrochalcone > naringin dihydrochalcone was statistically validated in all four assays [2]. The structural basis for this difference lies in the ortho-methoxy group present in NHDC but absent in NDC, which enhances electron transfer (ET) and hydrogen atom transfer (HAT) potential via p-π conjugation [1]. Mass spectrometric analysis further revealed distinct radical reaction products: NDC formed a DPPH adduct, whereas NHDC formed a dihydrochalcone dimer [1].

Antioxidant activity Structure-activity relationship FRAP assay

Aqueous Solubility Limitation: NDC and NHDC Share Critical Formulation Barrier

NDC exhibits poor aqueous solubility and stability at room temperature, a property that severely limits its direct application in many food and pharmaceutical products [1]. Solubility of NDC was quantified in water, ethyl acetate, and binary solvent mixtures (methanol + water and ethanol + water) across multiple temperatures, with solubility increasing predictably with rising temperature and correlating well with the Apelblat equation [2]. This solubility constraint is shared with NHDC—both compounds are reported to have extremely low room-temperature water solubility, requiring β-cyclodextrin encapsulation or co-solvent systems for practical aqueous formulation [3].

Solubility Formulation Binary solvent systems

Naringin Dihydrochalcone (NDC) Evidence-Based Application Scenarios: Where Procurement Yields Quantifiable Advantage


Formulations Requiring Moderate Sweetness Without Bitterness Suppression

NDC at ~300× sucrose sweetness is optimal for applications where NHDC's ~1000× potency would cause oversweetening or require impractical micro-dosing precision [1]. This includes delicately flavored dairy products, low-intensity sweetened teas, and confectionery where a lingering licorice-like cooling aftertaste is desirable [2]. Critically, NDC's documented failure to suppress naringin bitterness [3] makes it unsuitable for citrus-based beverages containing endogenous bitter compounds but ideal for neutral-flavored products where sweetness is the sole functional requirement without unintended bitterness-masking interactions.

Binary Sweetener Blends Requiring Specific A:B Ratios for Flavor Profile Optimization

Patented flavor modifier compositions specifically claim mixtures of NDC (component A) and NHDC (component B) at weight ratios of 90/10 to 50/50 for improving dusty taste and smell in powdered milk products [1]. This demonstrates that NDC is not merely an inferior substitute but a functionally distinct blend component whose procurement is essential for achieving claimed flavor modification effects. The specified ratio range of 90/10–50/50 NDC/NHDC cannot be replicated with NHDC alone or with other dihydrochalcone combinations.

Antiplatelet and Anti-Atherosclerotic Research Applications Requiring Naringin-Derivative Comparative Studies

NDC demonstrated slightly better antiplatelet aggregation activity than naringenin (N) in collagen-induced platelet assays, with both NDC and naringin inhibiting aggregation better than naringenin at tested concentrations [1]. NDC also protected erythrocytes from AAPH- and H2O2-induced oxidation and altered liposome dipole potential without inducing aggregation [1]. These properties position NDC as a reference compound for structure-activity studies examining how dihydrochalcone hydrogenation modifies the pharmacological profile of citrus flavanones.

Electrocatalytic Synthesis Process Development and Scale-Up

NDC can be produced via electrocatalytic hydrogenation of naringin without strong base or high-pressure hydrogen, a patent-pending process applicable directly to citrus juices for simultaneous debittering and sweetening [1]. This process advantage may influence procurement decisions for manufacturers evaluating in-house synthesis versus purchased NDC, as the electrocatalytic route eliminates strong-base requirements and potentially reduces purification burden relative to traditional chemical hydrogenation methods.

Technical Documentation Hub

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